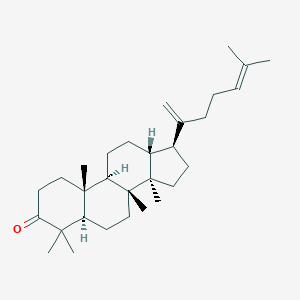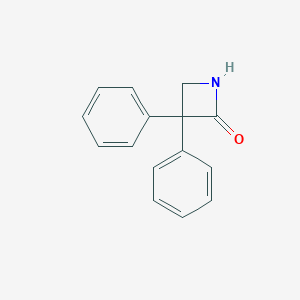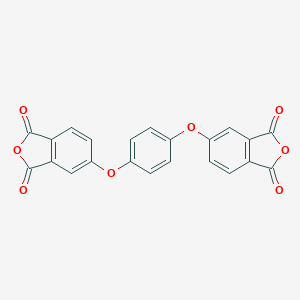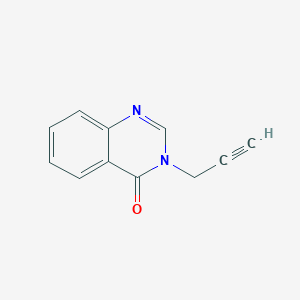
Cyclopentadienyllithium
Übersicht
Beschreibung
Cyclopentadienyllithium, also known as 1,3-Cyclopentadiene lithium complex, Lithium cyclopentadienide, or Lithium cyclopentadienylide, is a compound with the CAS number 16733-97-4 .
Synthesis Analysis
Cyclopentadienyllithium is a useful reagent for the preparation of metallocenes and cyclopentadienyl derivatives . It can be synthesized by the addition of a Li-salt in benzene to a strongly zwitterionic fulvalene . Other methods include deprotonation of cylcopentadiene with a strong base, reduction of cyclopentadiene with lithium metal (dehydrogenation), or nucleophilic carbolithiation at the exocyclic double bond of a fulvene .Molecular Structure Analysis
According to X-ray crystallography, LiCp is a “polydecker” sandwich complex, consisting of an infinite chain of alternating Li+ centers sandwiched between μ - η5: η5 -C5H5 ligands .Chemical Reactions Analysis
Lithium cyclopentadienide derivatives are important Cp-transfer reagents in the synthesis of metallocenes and half-sandwich complexes of transition metals . They are usually prepared by one of three major routes: deprotonation of cylcopentadiene with a strong base, reduction of cyclopentadiene with lithium metal (dehydrogenation), or nucleophilic carbolithiation at the exocyclic double bond of a fulvene .Physical And Chemical Properties Analysis
Cyclopentadienyllithium has an empirical formula of C5H5Li and a molecular weight of 72.03 . More detailed physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen
Organic Synthesis
Cyclopentadienyllithium: is widely used in organic synthesis, particularly in the preparation of metallocenes and cyclopentadienyl derivatives . It serves as a key reagent for synthesizing 1,2-disubstituted cyclopentadienes , which are crucial intermediates for a wide range of metallocene complexes . These complexes are used as catalysts in organic transformations due to their high chemical inertness and stability.
Polymerization
In the field of polymer science, CpLi is instrumental in the synthesis of polyethylene and polypropylene . It is used to create zirconium-based catalysts for the polymerization of these materials, offering control over the polymer structure and properties .
Medicinal Chemistry
While direct applications of CpLi in medicinal chemistry are not extensively documented, its role in the synthesis of cyclopentadienyl complexes is noteworthy. These complexes have been explored for their potential medicinal properties, including their use as antitumor agents .
Materials Science
CpLi contributes to the development of materials science through the preparation of metallocenes . These compounds are integral to the production of advanced materials with specific electronic and magnetic properties .
Catalysis
CpLi is essential in catalysis, particularly in electrocatalytic hydrogen production and nitrogen reduction . The cyclopentadienyl ring can act as a reservoir for reactive protons, hydrides, or radical hydrogen atoms, which are pivotal in various catalytic processes .
Nanotechnology
The use of CpLi in nanotechnology is primarily associated with its ability to transfer the cyclopentadienyl anion to transition metals. This facilitates the synthesis of metallocenes and half-sandwich complexes , which are important in creating nanoscale materials .
Environmental Science
CpLi’s applications in environmental science are emerging, particularly in the synthesis of environmentally friendly metal nanoparticles. These nanoparticles have potential uses in agriculture , breeding , and environmental protection .
Analytical Chemistry
In analytical chemistry, CpLi is used as a standard reagent for the preparation of metallocenes, which can serve as calibration standards or reagents in various analytical techniques .
Zukünftige Richtungen
While specific future directions for Cyclopentadienyllithium were not found in the search results, it’s clear that this compound plays a significant role in the synthesis of metallocenes and half-sandwich complexes of transition metals . This suggests that it will continue to be an important reagent in organometallic chemistry.
Wirkmechanismus
Cyclopentadienyllithium, also known as 1,3-Cyclopentadiene lithium complex, Lithium cyclopentadienide, or Lithium cyclopentadienylide , is a compound with the empirical formula C5H5Li . It plays a significant role in the field of organometal chemistry .
Target of Action
Cyclopentadienyllithium primarily targets transition metal complexes . It serves as a versatile ligand, often introduced into these complexes by the alkali metal salt, LiCp .
Mode of Action
The compound interacts with its targets through a process known as Cp-transfer . This involves the transfer of the cyclopentadienide ion (Cp−) from the lithium salt to the transition metal complex .
Biochemical Pathways
It is known that the compound plays a crucial role in the synthesis of metallocenes and half-sandwich complexes of transition metals . These complexes are often used in catalysis, materials science, and medicinal chemistry.
Result of Action
The result of Cyclopentadienyllithium’s action is the formation of metallocenes and half-sandwich complexes of transition metals . These complexes have various applications in different fields, including catalysis, materials science, and medicinal chemistry.
Action Environment
The action of Cyclopentadienyllithium is influenced by several environmental factors. For instance, the compound’s reactivity can be affected by the presence of coordinating solvents such as THF, diethylether, or liquid NH3 . Additionally, the compound is air-sensitive, necessitating special precautions during its handling and use .
Eigenschaften
IUPAC Name |
lithium;cyclopenta-1,3-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5.Li/c1-2-4-5-3-1;/h1-3H,4H2;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSOHRTAOCDVTQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1C=CC=[C-]1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Li | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40555241 | |
| Record name | Lithium cyclopenta-1,3-dien-1-ide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40555241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
72.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium cyclopentadienide | |
CAS RN |
16733-97-4 | |
| Record name | Lithium cyclopenta-1,3-dien-1-ide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40555241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



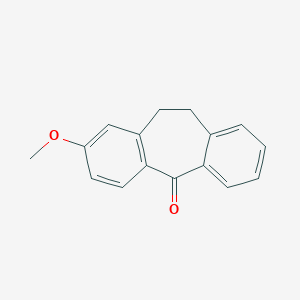
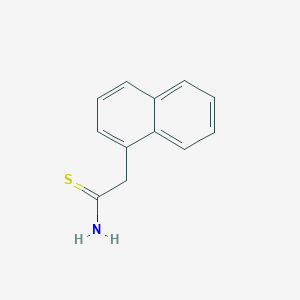

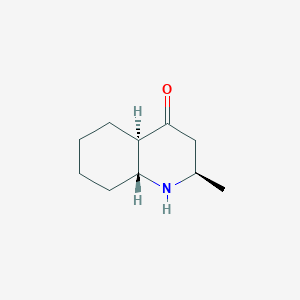

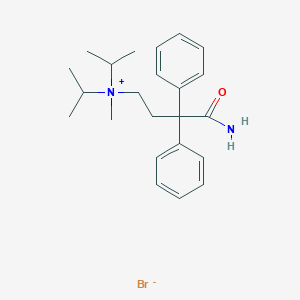
![Tricyclo[4.2.0.0(2,4)]octan-5-one](/img/structure/B99455.png)

